molecular formula C10H9ClF3NO3 B1406986 Ethyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetate CAS No. 1672655-84-3

Ethyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetate

Cat. No.: B1406986
CAS No.: 1672655-84-3
M. Wt: 283.63 g/mol
InChI Key: WNYXLBZCCAVCFU-UHFFFAOYSA-N
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Description

Ethyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetate is a chemical compound with the molecular formula C10H7ClF3NO3 It is known for its unique structure, which includes a pyridine ring substituted with a chloro, oxo, and trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetate typically involves the reaction of 3-chloro-2-oxo-5-(trifluoromethyl)pyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Reduction: Sodium borohydride in an alcohol solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Substitution: Formation of substituted pyridyl acetates.

    Reduction: Formation of hydroxyl derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and oxo groups contribute to its reactivity and ability to form covalent bonds with target molecules.

Comparison with Similar Compounds

Ethyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetate can be compared with similar compounds such as:

    Ethyl chlorooxoacetate: Similar in structure but lacks the pyridine ring and trifluoromethyl group.

    Methyl chlorooxoacetate: Similar but with a methyl ester group instead of an ethyl ester.

    Trifluoromethylpyridine derivatives: Compounds with similar trifluoromethyl substitution but different functional groups.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO3/c1-2-18-8(16)5-15-4-6(10(12,13)14)3-7(11)9(15)17/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYXLBZCCAVCFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C=C(C1=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501143016
Record name 1(2H)-Pyridineacetic acid, 3-chloro-2-oxo-5-(trifluoromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1672655-84-3
Record name 1(2H)-Pyridineacetic acid, 3-chloro-2-oxo-5-(trifluoromethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1672655-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1(2H)-Pyridineacetic acid, 3-chloro-2-oxo-5-(trifluoromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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